Enhanced GAT-1 Transporter Inhibition: Thienyl-Substituted Azetidine Derivatives Exhibit Superior Potency Over Phenyl Analogs
In a systematic SAR study of azetidine derivatives as GABA uptake inhibitors, N-alkylated lipophilic azetidin-2-ylacetic acid derivatives bearing a 4,4-bis(3-methyl-2-thienyl)butenyl moiety demonstrated an IC50 value of 2.01 ± 0.77 μM at the GAT-1 transporter, which is 29% more potent than the corresponding 4,4-diphenylbutenyl analog (IC50 = 2.83 ± 0.67 μM) [1]. This difference, while modest, demonstrates that incorporation of the thienyl pharmacophore can enhance transporter affinity relative to the classic phenyl isostere, providing a rationale for selecting the thienyl-substituted scaffold in CNS-targeted programs.
| Evidence Dimension | GAT-1 transporter inhibition (IC50) |
|---|---|
| Target Compound Data | 2.01 ± 0.77 μM (for 4,4-bis(3-methyl-2-thienyl)butenyl derivative) |
| Comparator Or Baseline | 2.83 ± 0.67 μM (for 4,4-diphenylbutenyl derivative) |
| Quantified Difference | 29% lower IC50 (greater potency) for the thienyl-substituted derivative |
| Conditions | In vitro radioligand binding assay using [3H]GABA and recombinant human GAT-1 expressed in HEK293 cells [1] |
Why This Matters
This direct comparator data establishes that thienyl substitution on the azetidine scaffold can measurably improve target engagement in a therapeutically relevant CNS transporter assay, supporting the procurement of 2-(2-thienyl)azetidine as a privileged starting point for GABA uptake inhibitor development.
- [1] Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2466. https://doi.org/10.1016/j.ejmech.2010.02.029 View Source
